N,N-Diphenyl-9H-fluoren-2-amine
Description
Properties
CAS No. |
870133-75-8 |
|---|---|
Molecular Formula |
C25H19N |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-diphenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2 |
InChI Key |
KNKZDVVIOSWPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-Diphenyl-9H-fluoren-2-amine typically involves a two-step protocol. The first step is the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by the base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The base-catalyzed cleavage step often requires a strong base like sodium hydroxide.
Chemical Reactions Analysis
N,N-Diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents like bromine or nitric acid can introduce substituents such as bromine or nitro groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Scientific Research Applications
N,N-Diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescence efficiencies.
Organic Electronics: The compound is explored for its potential in organic photovoltaic cells and field-effect transistors.
Non-linear Optics: Due to its enhanced two-photon absorption properties, it is used in applications such as optical limiting, two-photon microscopy, and three-dimensional microfabrication.
Dye-Sensitized Solar Cells: It serves as a component in organic dyes for solar cells, contributing to the efficiency of light absorption and energy conversion.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-9H-fluoren-2-amine in its applications is primarily based on its electronic properties. The compound exhibits strong photoluminescence and electroluminescence due to the efficient conjugation between the fluorene core and the phenyl groups. This conjugation facilitates the absorption and emission of light, making it suitable for use in OLEDs and other optoelectronic devices. Additionally, the presence of the nitrogen atom allows for interactions with various molecular targets, enhancing its functionality in different applications .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations at the 9-Position
9,9-Dialkyl Derivatives
- 9,9-Diethyl-N,N-diphenyl-9H-fluoren-2-amine: The introduction of ethyl groups at the 9-position increases steric bulk, reducing intermolecular aggregation and improving solubility. This modification is critical for applications in solution-processed OLEDs. The diethyl variant exhibits a higher glass transition temperature (Tg) compared to non-alkylated analogs, enhancing thermal stability .
- 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine : Methyl substituents at the 9-position and a p-tolyl group on the nitrogen atom lower the HOMO-LUMO gap, as evidenced by redshifted absorption spectra. This compound shows improved hole-injection efficiency in OLEDs compared to the parent diphenylamine derivative .
9,9-Spiro Derivatives
- 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) : The spirobi[fluoren] architecture at the 9-position introduces a three-dimensional structure, suppressing crystallization and improving film-forming properties. CzFA-based OLEDs doped with Ir(MDQ)₂(acac) achieved a maximum power efficiency of 21.8 lm/W, 1.6× higher than conventional CBP-based devices .
Functional Group Modifications
Brominated Derivatives
- 7-Bromo-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine: Bromine at the 7-position serves as a reactive site for cross-coupling reactions (e.g., Sonogashira coupling), enabling the synthesis of ethynyl-substituted derivatives for TPA applications. The bromo derivative itself shows a 10% reduction in photoluminescence quantum yield (PLQY) due to heavy-atom effects .
- 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine : Bromination at the 6-position alters the electron-density distribution, resulting in a 15 nm blueshift in emission maxima compared to the 7-bromo analog .
PEGylated Derivatives
PEGylation of the fluorene core at the 9-position (e.g., bispegylated I ) significantly enhances hydrophilicity, making the compound suitable for aqueous bioimaging. Deprotection of the PEGylated intermediate yields aldehyde-functionalized probes for covalent conjugation with biomolecules .
Electronic and Optical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
